Superior Progression-Free Survival vs. Fulvestrant in Post-CDK4/6i Advanced Breast Cancer
In the randomized Phase 2 SERENA-2 trial, camizestrant at 75 mg and 150 mg demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to fulvestrant in patients with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy [1]. The improvement was particularly pronounced in key subgroups, including patients with ESR1 mutations, a population with high unmet need [1].
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | Median PFS: 7.2 months (75 mg) and 7.7 months (150 mg). Hazard Ratio (HR) vs. fulvestrant: 0.58 (75 mg) and 0.67 (150 mg). |
| Comparator Or Baseline | Fulvestrant: Median PFS 3.7 months. |
| Quantified Difference | Camizestrant 75 mg reduced the risk of progression or death by 42% (HR=0.58). Camizestrant 150 mg reduced the risk by 33% (HR=0.67). |
| Conditions | SERENA-2 Phase 2 trial (NCT04214288) in post-menopausal women with ER+/HER2- advanced breast cancer after ≥1 line of endocrine therapy. |
Why This Matters
This direct comparison establishes camizestrant as a more effective oral SERD monotherapy than intramuscular fulvestrant in the advanced setting, providing a quantitative basis for its selection in related research.
- [1] Oliveira M, Pominchuk D, Nowecki Z, et al. Camizestrant, a next-generation oral SERD, versus fulvestrant in post-menopausal women with oestrogen receptor-positive, HER2-negative advanced breast cancer (SERENA-2): a multi-dose, open-label, randomised, phase 2 trial. Lancet Oncol. 2024;25(11):1424-1439. View Source
